Home > Products > Screening Compounds P113154 > 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione - 838851-04-0

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-3071911
CAS Number: 838851-04-0
Molecular Formula: C22H29N5O3
Molecular Weight: 411.506
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

  • Compound Description: This compound is a xanthine derivative that was synthesized and tested for its cardiovascular activity. It exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []
  • Relevance: This compound shares a similar xanthine core structure with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. The primary difference lies in the substituent at the 7-position of the xanthine core, where compound (2) features a 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group. In contrast, the main compound possesses a 2-phenylethyl group at the 7-position and an 8-[(2,6-dimethylmorpholin-4-yl)methyl] substituent. These structural similarities suggest potential shared or contrasting pharmacological activities. []

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (15)

  • Compound Description: This compound is another xanthine derivative synthesized and tested for cardiovascular activity. It demonstrated strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (11)

  • Compound Description: This xanthine derivative was synthesized and found to exhibit hypotensive activity. []
  • Relevance: This compound shares a core structure with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, particularly the xanthine moiety and the 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl} substituent. The key difference lies in the 8-position, where this compound has an 8-benzylamino group compared to the 8-[(2,6-dimethylmorpholin-4-yl)methyl] group in the main compound. This structural variation may explain the difference in observed biological activity. []

8-(Pyridin-2-yl-methylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (12)

  • Compound Description: Similar to the previous compound, this xanthine derivative was also synthesized and shown to have hypotensive activity. []
  • Relevance: This compound shares the same xanthine core and 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl} substituent with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. The main difference lies in the 8-position substituent, with this compound featuring an 8-(pyridin-2-yl-methylamino) group compared to the 8-[(2,6-dimethylmorpholin-4-yl)methyl] group in the main compound. This subtle change in structure could be responsible for the difference in pharmacological properties. []

Caffeine

  • Compound Description: Caffeine is a widely consumed stimulant that acts as a non-selective adenosine receptor antagonist. Studies have shown that caffeine can attenuate MPTP-induced dopamine depletion and motor deficits in animal models of Parkinson's disease. [, ]
  • Relevance: Although structurally different from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, caffeine is included due to its shared pharmacological target—adenosine receptors. The main compound, being a xanthine derivative, suggests potential interaction with adenosine receptors, a target relevant to Parkinson's disease, as evidenced by the effects of caffeine in relevant models. [, ]

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

  • Compound Description: SCH 58261 is a potent and selective adenosine A2A receptor antagonist. It has been shown to be neuroprotective in animal models of Parkinson's disease. [, ]
  • Relevance: Despite the structural differences from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, SCH 58261 is included due to its potent and selective antagonism of adenosine A2A receptors. The potential of the main compound as an adenosine receptor ligand, coupled with the well-documented role of A2A antagonists in Parkinson's disease models, makes SCH 58261 a relevant comparison point for potential therapeutic effects. [, ]

3,7-Dimethyl-1-propargylxanthine (DMPX)

  • Compound Description: DMPX is an adenosine receptor antagonist with relative selectivity for A2A receptors. It has been reported to possess neuroprotective effects in models of Parkinson's disease. []
  • Relevance: While structurally distinct from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, DMPX's classification as an adenosine receptor antagonist, particularly its activity at A2A receptors, makes it a relevant comparison. This is particularly important given the documented effects of A2A receptor modulation on Parkinson's disease progression in preclinical models. []

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002/Istradefylline)

  • Compound Description: Istradefylline is a selective adenosine A2A receptor antagonist clinically approved as adjunctive therapy for Parkinson's disease. Studies have demonstrated its ability to attenuate motor deficits and potentially modify disease progression. [, , , ]
  • Relevance: Despite the structural differences from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, Istradefylline's status as a clinically approved A2A antagonist for Parkinson's disease makes it a crucial point of reference. This emphasizes the potential relevance of the main compound in the context of Parkinson's disease therapeutics, particularly given its possible interaction with adenosine receptors. [, , , ]

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • Compound Description: DPCPX is a highly selective adenosine A1 receptor antagonist. [, , ]
  • Relevance: Though structurally dissimilar to 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, DPCPX serves as a comparison point due to its selectivity for A1 receptors, unlike the broader adenosine receptor activity suggested by the main compound's structure. This distinction is important for understanding the potential side effect profile and therapeutic applications of the main compound compared to more selective agents like DPCPX. [, , ]

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a dual adenosine A1 and A2A receptor antagonist. It has shown efficacy in ameliorating motor impairments and enhancing cognitive function in preclinical models of Parkinson's disease. []
  • Relevance: Although structurally different from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, ASP5854's dual-targeting profile is noteworthy. It suggests that combining A1 and A2A antagonism might provide a more comprehensive therapeutic strategy for Parkinson's disease, compared to solely targeting A2A receptors, which is a potential characteristic of the main compound. []
  • Compound Description: Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. It is clinically used for treating type 2 diabetes. [, , ]
  • Relevance: Structurally, linagliptin shares a key structural motif with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: the presence of a substituted purine ring system. This commonality suggests that the synthetic strategies employed for linagliptin could be relevant in exploring the synthesis and modification of the main compound. [, , ]

2-Butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-xylamine (ST1535)

  • Compound Description: ST1535 is an adenosine A2A receptor antagonist. It exhibits a binding preference for the "atypical" A2A receptor binding sites found predominantly in the hippocampus and cortex. []
  • Relevance: Although structurally different from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, ST1535's selectivity for a specific A2A receptor population highlights the complexity of these receptors. This suggests that further investigation is needed to fully characterize the potential interactions of the main compound with different A2A receptor subtypes and their potential implications. []

8-(3R-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI1356)

  • Compound Description: This compound is another name for linagliptin, a potent and selective DPP-4 inhibitor used for treating type 2 diabetes. []
  • Relevance: Despite the structural differences with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, BI1356's identity as linagliptin reiterates the potential relevance of exploring similar synthetic approaches and structural modifications to target different therapeutic areas. []

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

  • Compound Description: CD1790 is a major metabolite of linagliptin, formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation followed by stereoselective reduction. []
  • Relevance: While structurally distinct from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, CD1790's identification as a linagliptin metabolite highlights the potential metabolic transformations that the main compound might undergo. This information is valuable for assessing potential drug-drug interactions and understanding the compound's pharmacokinetic profile. []

7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Doxophylline)

  • Compound Description: Doxophylline is a xanthine derivative used clinically as a bronchodilator for treating respiratory diseases. [, ]
  • Relevance: Doxophylline shares the xanthine core structure with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, suggesting potential similarities in their physicochemical properties and potential for pharmacological activity related to respiratory function. [, ]

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B)

  • Compound Description: This compound is a xanthine derivative synthesized and evaluated for its antiasthmatic activity, specifically for its potential as a pulmonary vasodilator. []
  • Relevance: Sharing the core xanthine structure with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, compound (B) highlights the potential of modifying the substituents on the xanthine scaffold to develop compounds with therapeutic potential for respiratory diseases. []

7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

  • Compound Description: This compound is a xanthine derivative that emerged as the most potent pulmonary vasodilator among a series of synthesized compounds. []
  • Relevance: While structurally distinct from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, the high pulmonary vasodilator activity of compound (8) emphasizes the importance of exploring different substituent combinations on the xanthine core to optimize for desired therapeutic effects. []

7-(2-{4-[(2,4-Dinitrophenyl)methyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (6)

  • Compound Description: This is a xanthine derivative synthesized and evaluated for its pulmonary vasodilator activity. It exhibited moderate activity compared to other derivatives in the series. []
  • Relevance: Though structurally different from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, this compound's moderate activity highlights the impact of varying substituents on the xanthine core. []

7-(2-{4-[1-(4-Hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (4)

  • Compound Description: This xanthine derivative exhibited mild pulmonary vasodilator activity compared to other synthesized compounds. []
  • Relevance: The structural variations between this compound and 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, particularly the different substituents on the xanthine ring, offer insights into the structure-activity relationships crucial for designing more potent pulmonary vasodilators. []

Theophylline (1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione)

  • Compound Description: Theophylline is a methylxanthine drug used to treat respiratory diseases, primarily due to its bronchodilatory effects. [, , ]
  • Relevance: Theophylline represents the core structure of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. Understanding the properties and activities of theophylline provides a basis for comparing and predicting the behavior of the main compound, especially concerning potential pharmacological activities and metabolic pathways. [, , ]

3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione

  • Compound Description: This compound is a methylxanthine derivative identified in tea extracts. []
  • Relevance: Sharing the core xanthine structure with 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, this compound emphasizes the presence of such molecules in natural sources, suggesting potential dietary exposure and possible metabolic pathways. []

R[+]-8-([1-[3,4-Dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

  • Compound Description: MKS-492 is a potent inhibitor of type III cyclic nucleotide phosphodiesterase, exhibiting anti-inflammatory effects in animal models of asthma. []
  • Relevance: MKS-492's structural similarity to 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, particularly the xanthine core and substituted alkyl side chains, highlights the potential for developing compounds with anti-inflammatory properties by modifying this structural class. []

3,4-Dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones

  • Compound Description: This represents a class of xanthine derivatives synthesized and evaluated for antihistaminic activity. []
  • Relevance: This class of compounds, with its substituted piperazine moieties, highlights the potential for exploring structural variations around the xanthine core, similar to 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, to develop compounds with therapeutic benefits against allergic conditions. []

3,7-Dihydro-3,7-dimethyl-1-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones

  • Compound Description: This class of compounds represents another series of xanthine derivatives synthesized and tested for antihistaminic activity. []
  • Relevance: While similar to the previous class, these compounds possess a distinct substitution pattern on the xanthine core compared to 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. This highlights the potential for fine-tuning the position of substituents to achieve optimal antihistaminic activity. []

RS-49014 (3,4-Dihydro-1,3-dimethyl-7-[3-[4-[3-(phenylthio)propyl]piperazin-1-yl]-2-hydroxypropyl]-1H-purine-2,6-dione)

  • Compound Description: RS-49014 is a xanthine derivative identified as a potent antihistamine with a favorable pharmacological profile, leading to its selection for clinical trials. []
  • Relevance: Though structurally different from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, the success of RS-49014 as a clinical candidate showcases the potential of rationally designed xanthine derivatives as therapeutics for allergic conditions. []

7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

  • Compound Description: WY-49051 is a potent, orally active H1-antagonist (antihistamine) with a long duration of action and a favorable central nervous system profile. []
  • Relevance: Although structurally distinct from 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, WY-49051 showcases the successful development of an antihistamine within the broader chemical space of substituted xanthines. This highlights the potential for exploring similar structural motifs to optimize for desired pharmacological properties. []

3,7-Dihydro-1,3-dimethyl-7-2-[(1-methyl-2-phenylethyl)-amino-ethyl]-1H-purine-2,6-dione (Fenetylline)

  • Compound Description: Fenetylline is a xanthine derivative that was previously used clinically but is now withdrawn from many markets due to safety concerns. It is metabolized into several compounds, including theophylline and amphetamine. []
  • Relevance: Fenetylline shares a structural resemblance to 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, particularly the presence of a phenylethyl substituent on the xanthine core. Fenetylline's complex metabolic profile and safety concerns underscore the importance of thoroughly evaluating the metabolism and potential toxicity of similar xanthine derivatives. []

Properties

CAS Number

838851-04-0

Product Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

Molecular Formula

C22H29N5O3

Molecular Weight

411.506

InChI

InChI=1S/C22H29N5O3/c1-15-12-26(13-16(2)30-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)11-10-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3

InChI Key

NRABKRZVUACEST-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.